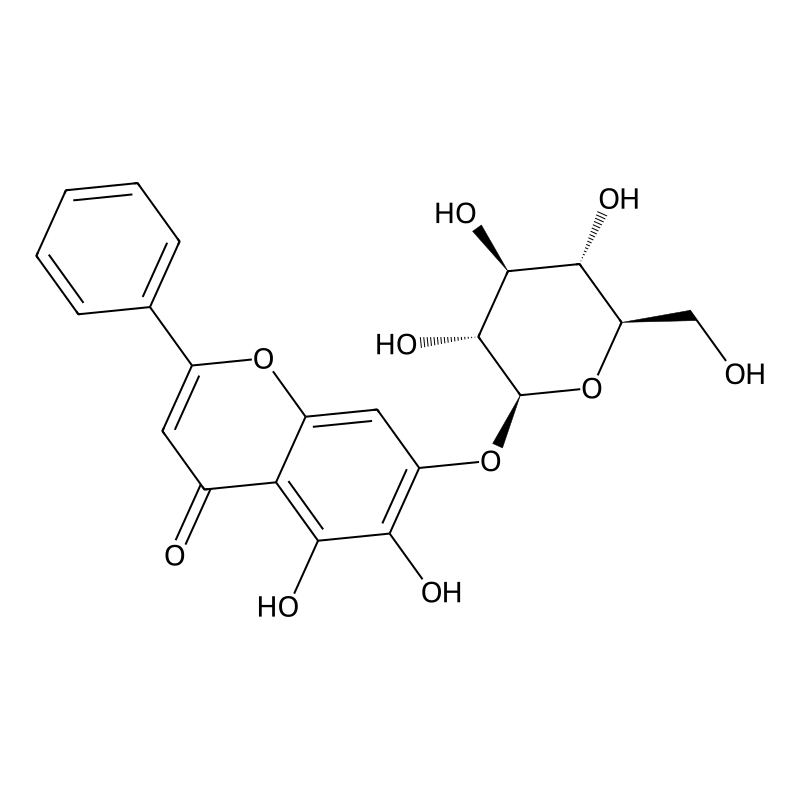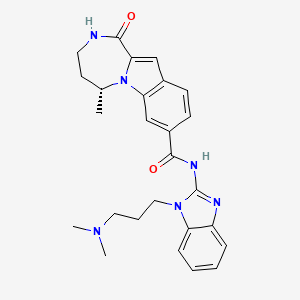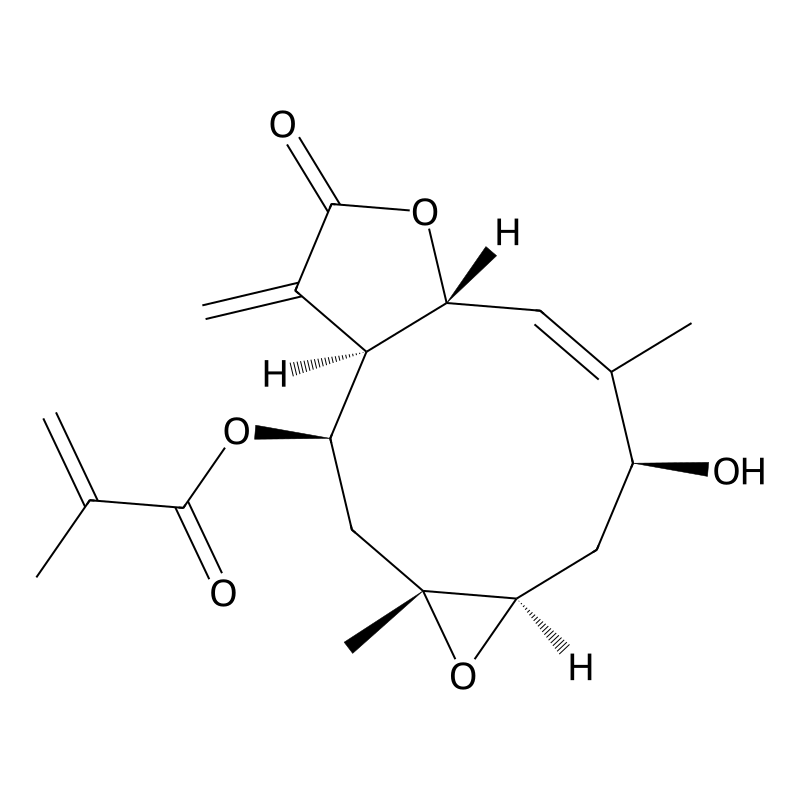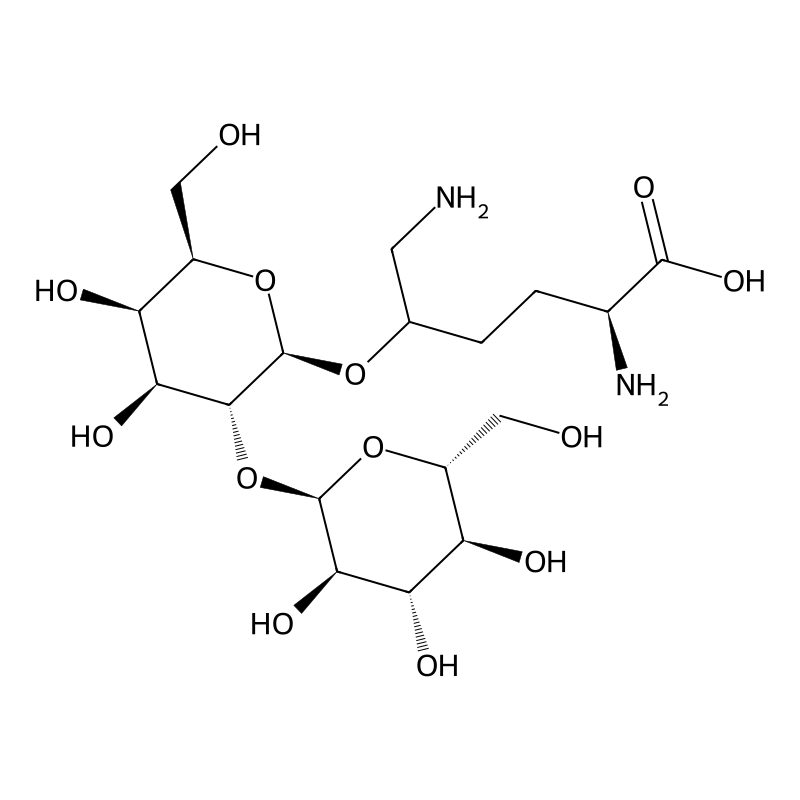Oroxin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Lung Protection
Studies suggest Oroxin A might offer protective benefits for the lungs. In vitro research using lung epithelial cells (A549 cells) showed Oroxin A's ability to reduce cell injury caused by oleic acid, a fatty acid implicated in lung damage [1]. The protective mechanism might involve suppressing a cell death pathway called pyroptosis and preventing the degradation of surfactant protein C, a crucial component for lung function [1].
Source
[1] Oroxin A ameliorates the oleic acid-induced A549 cell injury through the suppression of pyroptosis and degradation of alveolar s ()
Oroxin A is a flavonoid compound derived from the seeds of the Oroxylum indicum plant, which belongs to the Bignoniaceae family. This compound has gained attention due to its potential therapeutic properties, particularly in the management of metabolic disorders such as diabetes. Structurally, Oroxin A is characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, with the molecular formula C21H20O10. It exhibits a range of biological activities that contribute to its efficacy in various health applications .
The biological activities of Oroxin A highlight its potential as a therapeutic agent. Research indicates that it can significantly reduce the risk of progression from prediabetes to diabetes by 66.7% without causing weight gain or hepatotoxicity . Furthermore, Oroxin A exhibits antioxidant properties, which help mitigate oxidative stress—a contributing factor in various chronic diseases . Its ability to improve lipid profiles and liver function further supports its role in preventing metabolic disorders .
Oroxin A can be synthesized through various methods, primarily involving extraction from the seeds of Oroxylum indicum. The extraction process typically employs solvents such as ethanol and water to isolate the active compounds effectively. Advanced techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are used for purification and quantification of Oroxin A from plant extracts . These methods ensure high purity and concentration necessary for pharmacological studies.
Oroxin A has several promising applications in medicine and health. Its primary use is in managing diabetes and related metabolic disorders due to its ability to enhance insulin sensitivity and inhibit carbohydrate absorption . Additionally, its antioxidant properties make it a candidate for research into neuroprotective effects and other chronic conditions associated with oxidative stress. Furthermore, studies suggest potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells .
Interaction studies involving Oroxin A have focused on its pharmacokinetics and mechanisms of action within biological systems. For instance, research has demonstrated that Oroxin A interacts with PPARγ pathways, influencing gene expression related to glucose metabolism . Furthermore, studies utilizing animal models have shown that Oroxin A can modulate lipid profiles and reduce markers of oxidative stress, indicating its multifaceted role in metabolic regulation .
Oroxin A shares structural and functional similarities with other flavonoids, particularly those derived from the Oroxylum indicum plant. Here are some compounds for comparison:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Oroxin B | Similar flavonoid structure | Anticancer properties | Involved in liver cancer treatment |
| Oroxylin A | Similar flavonoid structure | Antioxidant activity | Exhibits neuroprotective effects |
| Chrysin | Flavone structure | Anti-inflammatory and antioxidant | Known for its effects on anxiety |
| Baicalin | Flavone glycoside | Antiviral and anti-inflammatory | Stronger immunomodulatory effects |
Oroxin A is unique due to its specific action as a partial PPARγ agonist and its targeted effects on metabolic pathways related to diabetes management. Unlike some similar compounds that may focus more on anti-inflammatory or anticancer properties, Oroxin A's primary role appears centered on metabolic regulation and diabetes prevention .








